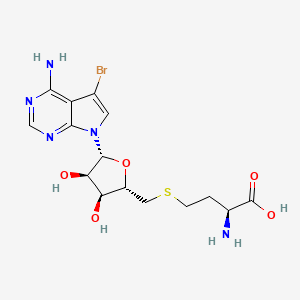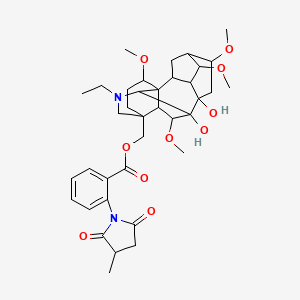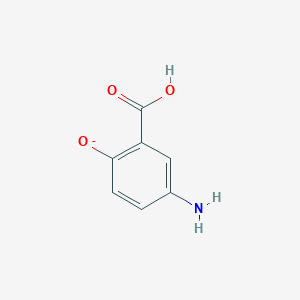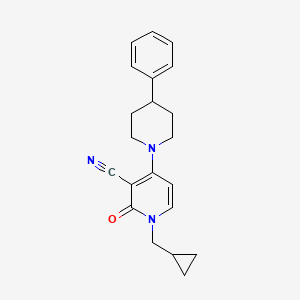
bromo-deaza-SAH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo-deaza-SAH is a potent and selective inhibitor of the protein lysine methyltransferase DOT1L. This compound is an analogue of S-adenosylhomocysteine, a product of S-adenosyl methionine-dependent methyltransferase activity. This compound has shown significant potential in inhibiting DOT1L, which is involved in chromatin-mediated signaling and gene expression regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bromo-deaza-SAH involves the addition of a single halogen atom at a critical position in the cofactor product S-adenosylhomocysteine. This modification results in an 8-fold increase in potency against DOT1L . The synthetic route typically involves the use of stable isotope labeling and selective synthetic co-factors .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely involves large-scale chemical reactions under controlled conditions to ensure the purity and potency of the compound.
Chemical Reactions Analysis
Types of Reactions
Bromo-deaza-SAH primarily undergoes substitution reactions due to the presence of the halogen atom. It can also participate in methylation reactions as it mimics the effect of S-adenosylhomocysteine on enzymatic activity .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include S-adenosyl methionine, halogenating agents, and various solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major product formed from the reactions involving this compound is the inhibition of DOT1L activity, which leads to reduced aberrant methylation of lysine 79 of histone H3. This inhibition is associated with therapeutic effects in certain types of leukemia .
Scientific Research Applications
Bromo-deaza-SAH has several scientific research applications:
Mechanism of Action
Bromo-deaza-SAH exerts its effects by mimicking the action of S-adenosylhomocysteine, thereby inhibiting the enzymatic activity of DOT1L. This inhibition reduces the aberrant methylation of lysine 79 of histone H3, which is associated with certain types of leukemia . The compound’s selectivity and potency are engineered into the adenosine scaffold of the cofactor shared by all methyltransferases .
Comparison with Similar Compounds
Similar Compounds
S-adenosylhomocysteine: The natural product of S-adenosyl methionine-dependent methyltransferase activity.
13CD3-BrSAM: An isotopically labeled analogue of S-adenosyl methionine with selectivity for DOT1L.
Uniqueness
Bromo-deaza-SAH is unique due to its high potency and selectivity for DOT1L. The addition of a single halogen atom significantly enhances its inhibitory effects compared to other similar compounds .
Properties
Molecular Formula |
C15H20BrN5O5S |
|---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C15H20BrN5O5S/c16-6-3-21(13-9(6)12(18)19-5-20-13)14-11(23)10(22)8(26-14)4-27-2-1-7(17)15(24)25/h3,5,7-8,10-11,14,22-23H,1-2,4,17H2,(H,24,25)(H2,18,19,20)/t7-,8+,10+,11+,14+/m0/s1 |
InChI Key |
DIULHULFPSIBAK-TWBCTODHSA-N |
Isomeric SMILES |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CSCC[C@@H](C(=O)O)N)O)O)N)Br |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-(2-(8-Chloro-6-(2,3-dimethoxyphenyl)-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)acetyl)-4-piperidinyl)acetic Acid](/img/structure/B10771751.png)
![[(2S)-2-aminopropyl] (2S)-6-amino-2-[[2-(2-naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl]amino]hexanoate](/img/structure/B10771755.png)
![(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide](/img/structure/B10771759.png)


![sodium (3R,5R)-7-(5-(3-fluorophenyl)-1-(4-fluorophenyl)-3-isopropyl-4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinolin-2-yl)-3,5-dihydroxyheptanoate](/img/structure/B10771783.png)
![(2R)-2-[[(4-chlorophenyl)amino]carbamoylamino]-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide](/img/structure/B10771794.png)
![[(R)-1-(2-Hydroxy-cyclohexylcarbamoyl)-2-(1H-indol-3-yl)-1-methyl-ethyl]-carbamic acid adamantan-2-yl ester](/img/structure/B10771817.png)
![6-[(3-Chlorophenyl)methoxy]-4-methylpyridine-2-carbonitrile](/img/structure/B10771818.png)


![Cyclo[L-Pro-D-Phe-L-Ile-1,6-didehydro-D-Pyz-1,6-didehydro-L-Pyz-N-methyl-L-Phe-]](/img/structure/B10771835.png)
![4-[2-acetyl-5-(2H-1,3-benzodioxol-4-ylmethoxy)phenoxy]-4-phenylbutanoic acid](/img/structure/B10771838.png)
![4-(1-Ethyl-7-piperazin-1-ylmethyl-1H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine](/img/structure/B10771851.png)
